

# 3-Acetoxy-2-methylbenzoyl Chloride structural formula and molecular weight

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## Compound of Interest

Compound Name: 3-Acetoxy-2-methylbenzoyl  
Chloride

Cat. No.: B019052

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An In-depth Technical Guide to **3-Acetoxy-2-methylbenzoyl Chloride**

## Abstract

This technical guide provides a comprehensive overview of **3-Acetoxy-2-methylbenzoyl Chloride** (CAS No. 167678-46-8), a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its core physicochemical properties, outline a robust synthesis pathway with a detailed experimental protocol, and explore its primary application as a key building block in the development of highly active HIV protease inhibitors, such as Nelfinavir. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic use of this important acylating agent.

## Core Compound Profile and Physicochemical Properties

**3-Acetoxy-2-methylbenzoyl Chloride** is a bifunctional molecule featuring a reactive acyl chloride group and an acetate-protected phenol. This structural arrangement makes it an exceptionally useful acylating agent, particularly in multi-step syntheses where controlled, site-specific reactivity is paramount. The acyl chloride provides a highly electrophilic center for nucleophilic attack, while the acetoxy group serves as a stable protecting group for the phenol, which can be deprotected in a subsequent step if required.

The compound's physical state as a low-melting solid or oil and its solubility in common organic solvents like dichloromethane and chloroform facilitate its use in a variety of reaction conditions.<sup>[1][2]</sup> However, its pronounced moisture sensitivity, a characteristic trait of acyl chlorides, necessitates careful handling under inert atmospheric conditions to prevent hydrolysis back to the parent carboxylic acid.<sup>[1]</sup>

Table 1: Physicochemical Properties of **3-Acetoxy-2-methylbenzoyl Chloride**

Property	Value	Source(s)
CAS Number	167678-46-8	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO <sub>3</sub>	[1][2]
Molecular Weight	212.63 g/mol	[2][4]
Appearance	Light yellow oil or low-melting solid	[1][5]
Melting Point	31-35 °C	[1][5]
Boiling Point	295.6 °C at 760 mmHg	[1][5]
Density	1.252 g/cm <sup>3</sup>	[1]
Solubility	Soluble in Chloroform, Dichloromethane	[1]
Sensitivity	Moisture Sensitive	[1]
Canonical SMILES	CC1=C(C=CC=C1OC(=O)C)C(=O)Cl	[1]

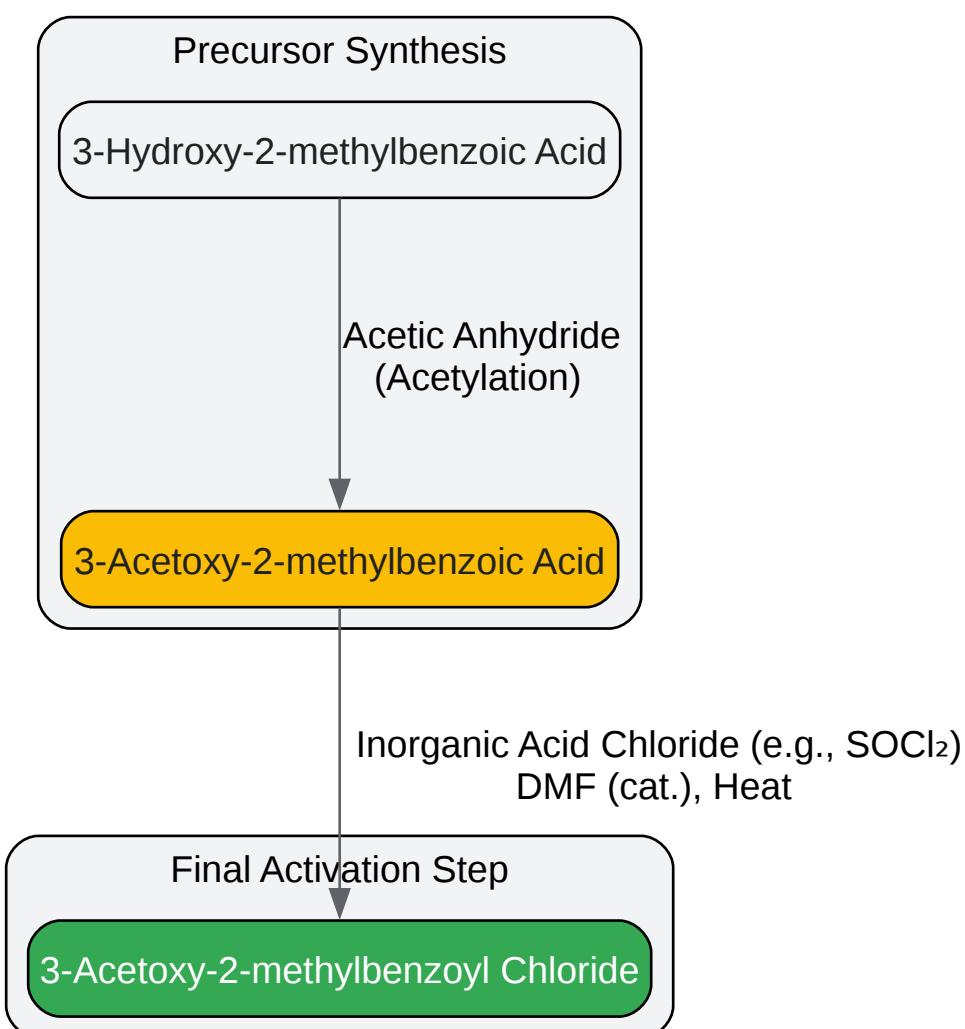
## Synthesis and Purification

The industrial synthesis of **3-Acetoxy-2-methylbenzoyl Chloride** is typically achieved from its corresponding carboxylic acid, 3-Acetoxy-2-methylbenzoic acid. This precursor itself is prepared through a multi-step sequence, often starting from more readily available materials.<sup>[6][7]</sup> The final and critical step involves the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

## Causality of Reagent Choice

The transformation of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, designed to "activate" the carboxyl group for subsequent nucleophilic acyl substitution. Reagents like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ) are preferred for this purpose. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous, which simplifies purification. The reaction is typically catalyzed by a small amount of  $\text{N,N}$ -dimethylformamide (DMF), which forms the Vilsmeier reagent *in situ*, the true catalytic species that accelerates the conversion.

## Synthesis Workflow Diagram



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Caption: General synthesis pathway for **3-Acetoxy-2-methylbenzoyl Chloride**.

## Representative Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and is adapted from the process described in patent literature.[\[1\]](#)

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-Acetoxy-2-methylbenzoic acid (1.0 eq).
- Solvent & Catalyst: Add anhydrous toluene or dichloromethane as the solvent (approx. 5-10 mL per gram of acid). To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
- Reagent Addition: While stirring under a nitrogen atmosphere, slowly add thionyl chloride ( $\text{SOCl}_2$ , approx. 1.5-2.0 eq) to the flask via a dropping funnel at room temperature. Causality Note: Excess thionyl chloride is used to ensure complete conversion of the carboxylic acid and can be easily removed due to its volatility.
- Reaction: Gently heat the reaction mixture to reflux (typically 70-90 °C) and maintain for 2-4 hours.[\[1\]](#) The reaction progress can be monitored by the cessation of  $\text{HCl}$  and  $\text{SO}_2$  gas evolution. The mixture should become a clear solution, indicating the consumption of the solid starting material.
- Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude **3-Acetoxy-2-methylbenzoyl Chloride** can be purified by fractional distillation under high vacuum to yield the final product as a light yellow oil with a purity of >98%.[\[1\]](#)

## Self-Validating System & Characterization

The integrity of the synthesized product must be confirmed. The disappearance of the broad -OH stretch in the IR spectrum (around  $3000 \text{ cm}^{-1}$ ) and the characteristic C=O stretch of the acyl chloride (around  $1780\text{--}1815 \text{ cm}^{-1}$ ) provides initial validation. While public NMR data is scarce,  $^1\text{H}$  NMR spectroscopy is expected to show distinct signals for the aromatic protons, the

aromatic methyl group protons (around 2.2-2.5 ppm), and the acetyl methyl group protons (around 2.3 ppm). Final purity is best assessed by GC-MS or HPLC analysis.

## Chemical Reactivity and Core Application

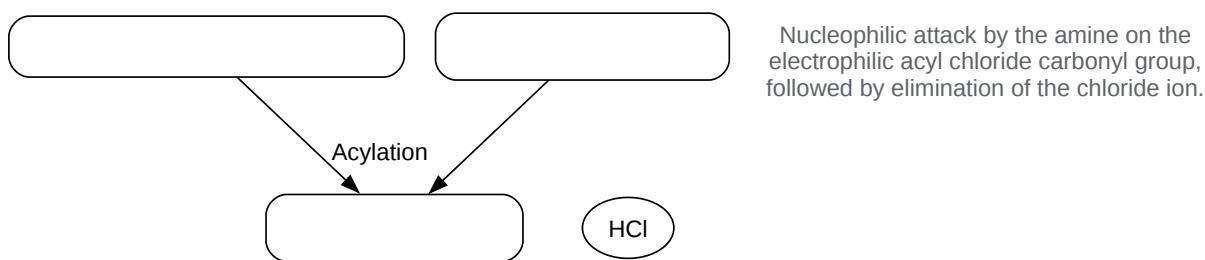
The primary utility of **3-Acetoxy-2-methylbenzoyl Chloride** stems from its role as a potent acylating agent. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity is central to its application in pharmaceutical synthesis.

## Key Application: Synthesis of HIV Protease Inhibitors

**3-Acetoxy-2-methylbenzoyl Chloride** is a well-documented and critical intermediate in the synthesis of Nelfinavir (Viracept®), an FDA-approved HIV protease inhibitor.<sup>[8]</sup> HIV protease is an enzyme essential for the lifecycle of the virus, and its inhibition prevents viral maturation.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup>

In the synthesis of Nelfinavir, the acyl chloride is used to introduce the 3-hydroxy-2-methylbenzoyl moiety to a complex amine core. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming a robust amide bond.<sup>[8]</sup>

## Reaction Diagram: Amide Bond Formation in Nelfinavir Synthesis



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Caption: Acylation reaction forming a key amide bond in Nelfinavir synthesis.

This strategic use of the acyl chloride offers a significant advantage over using the parent carboxylic acid with a coupling agent, as the reaction is often faster, higher yielding, and avoids the need for potentially costly or difficult-to-remove coupling reagents.[\[1\]](#)

## Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: Adherence to strict safety and handling protocols is non-negotiable when working with reactive reagents like acyl chlorides. These procedures are self-validating; failure to adhere to them will result in sample degradation, reaction failure, and potential safety incidents.

- Hazard Profile: **3-Acetoxy-2-methylbenzoyl Chloride** is corrosive and a lachrymator. It causes severe skin burns and eye damage. Inhalation may cause respiratory irritation.
- Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and amines.[\[1\]](#)
- Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. For disposal, the compound should be slowly quenched by adding it to a stirred, cold solution of a weak base like sodium bicarbonate. Do not add water directly to the neat compound. All waste must be disposed of in accordance with local, state, and federal regulations.

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